molecular formula C17H20N2O3S2 B6108786 N-(2-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

N-(2-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B6108786
M. Wt: 364.5 g/mol
InChI Key: KDNQSKUBYRSWRS-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methylphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is 364.09153485 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-13-5-2-3-6-15(13)18-17(20)14-8-10-19(11-9-14)24(21,22)16-7-4-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNQSKUBYRSWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, a thiophene moiety, and a sulfonamide functional group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique combination of functional groups that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator. The exact mechanisms are still under investigation but are believed to involve biochemical pathways that could lead to therapeutic effects against various diseases.

Research Findings

Recent studies have focused on the compound's antimicrobial properties and its effectiveness against specific pathogens. For instance, it has demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. Additionally, the compound has shown potential as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial and cancer therapies.

Table 1: Biological Activity Summary

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
AntimicrobialStaphylococcus epidermidisSignificant antibiofilm activity
Enzyme InhibitionDNA gyraseIC50: 12.27 - 31.64 μM
Enzyme InhibitionDHFRIC50: 0.52 - 2.67 μM

Comparative Analysis

The unique structure of this compound allows for diverse chemical modifications, enhancing its applicability in drug discovery. When compared to similar compounds, it exhibits distinct biological activities due to its specific functional groups.

Table 2: Comparison with Similar Compounds

Compound Name Structure Features Unique Properties
N-(2-methylphenyl)-4-(piperidine-1-sulfonyl)thiophene-2-carboxamideContains piperidine sulfonyl groupDifferent biological activities due to structural variations
Piperidinone derivativesCommonly used in medicinal chemistryPotential anticancer activity
Thiophene carboxamidesKnown for diverse biological activitiesOften used as pharmacological agents

Antimicrobial Evaluation

A study conducted on various derivatives of the compound revealed that certain modifications could enhance its antimicrobial efficacy. For example, derivatives were tested for their ability to inhibit biofilm formation, which is crucial in treating chronic infections. The results indicated that some derivatives displayed superior activity compared to standard antibiotics like Ciprofloxacin.

Toxicity Assessment

Toxicity studies have shown that this compound exhibits low hemolytic activity, suggesting a favorable safety profile for further development. The hemolytic activity was significantly lower than that of Triton X-100, a known cytotoxic agent, indicating potential for therapeutic use without severe side effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.